molecular formula C40H48O9S B15293465 Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside

Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside

Cat. No.: B15293465
M. Wt: 704.9 g/mol
InChI Key: NHYMZFORYVUSEA-PLLMGOPLSA-N
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Description

Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside is a synthetic carbohydrate derivative known for its applications in proteomics research. It is characterized by its molecular formula C40H48O9S and a molecular weight of 704.87 g/mol . This compound is primarily used in organic synthesis and is valued for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in the galactopyranoside ring with 4-methoxybenzyl groupsThe reaction conditions often include the use of solvents like dichloromethane and ethyl acetate, with the reactions being carried out at controlled temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods prioritize the purity and yield of the final product, often employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thioglucopyranoside
  • Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiomannopyranoside

Uniqueness

Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological molecules, making it valuable for targeted research applications .

Properties

Molecular Formula

C40H48O9S

Molecular Weight

704.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-ethylsulfanyl-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane

InChI

InChI=1S/C40H48O9S/c1-6-50-40-39(48-26-31-13-21-35(44-5)22-14-31)38(47-25-30-11-19-34(43-4)20-12-30)37(46-24-29-9-17-33(42-3)18-10-29)36(49-40)27-45-23-28-7-15-32(41-2)16-8-28/h7-22,36-40H,6,23-27H2,1-5H3/t36-,37+,38+,39-,40+/m1/s1

InChI Key

NHYMZFORYVUSEA-PLLMGOPLSA-N

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC

Canonical SMILES

CCSC1C(C(C(C(O1)COCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC

Origin of Product

United States

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